

# Head-to-head comparison of Feprazone and Indomethacin in rheumatoid arthritis

Author: BenchChem Technical Support Team. Date: December 2025



# Head-to-Head Comparison: Feprazone vs. Indomethacin in Rheumatoid Arthritis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Feprazone** and Indomethacin, two non-steroidal anti-inflammatory drugs (NSAIDs) that have been utilized in the management of rheumatoid arthritis. This document synthesizes available data on their efficacy, safety, and mechanisms of action to inform research and development in rheumatology.

#### **Executive Summary**

Clinical evidence, primarily from a key 1976 double-blind, cross-over study, suggests that **Feprazone** and Indomethacin have comparable efficacy in the treatment of active rheumatoid arthritis.[1] Both agents have demonstrated the ability to alleviate symptoms of the disease. The primary distinction between the two lies in their mechanism of action, with **Feprazone** acting as a preferential cyclooxygenase-2 (COX-2) inhibitor and Indomethacin being a non-selective inhibitor of both COX-1 and COX-2. This difference may have implications for their respective side effect profiles, particularly concerning gastrointestinal tolerance. However, a detailed quantitative comparison of adverse events from direct comparative trials is not readily available in the current literature.

#### **Data Presentation**



**Table 1: Efficacy and Safety Profile Comparison** 

| Feature                             | Feprazone                                                      | Indomethacin                                                                    | Source |
|-------------------------------------|----------------------------------------------------------------|---------------------------------------------------------------------------------|--------|
| Efficacy in RA                      | Equally efficacious to Indomethacin                            | Equally efficacious to Feprazone                                                | [1]    |
| Dosage in RA                        | 200 mg three times<br>daily                                    | 25 mg to 50 mg three<br>times daily                                             | [1]    |
| Mechanism of Action                 | Preferential COX-2 inhibitor                                   | Non-selective COX-1 and COX-2 inhibitor                                         |        |
| Gastrointestinal Side<br>Effects    | Potentially lower risk<br>compared to non-<br>selective NSAIDs | Common, includes nausea, dyspepsia, and potential for ulcers                    |        |
| Cardiovascular Side<br>Effects      | Potential risk (class effect for NSAIDs)                       | Increased risk of<br>thrombotic events,<br>myocardial infarction,<br>and stroke | [2]    |
| Central Nervous System Side Effects | Dizziness reported                                             | Headache, dizziness,<br>drowsiness                                              |        |
| Renal Side Effects                  | Potential for impairment                                       | Can cause renal insufficiency, hyperkalemia                                     |        |

Note: Detailed quantitative data from direct head-to-head clinical trials, including specific percentages of adverse events, are not available in the publicly accessible literature.

#### **Experimental Protocols**

A pivotal study comparing **Feprazone** and Indomethacin in rheumatoid arthritis was conducted by Haslock et al. in 1976. The details of the experimental protocol, as derived from the study's abstract, are as follows:

Study Design: An eight-week, double-blind, cross-over study.[1]



- Patient Population: Twenty-three patients with active rheumatoid arthritis.[1]
- Treatment Arms:
  - Feprazone: 200 mg administered three times daily.[1]
  - Indomethacin: 25 mg three times daily, with the option to increase to 50 mg three times daily.[1]
- Primary Outcome Measures: The study concluded that both therapies were "equally
  efficacious and acceptable," suggesting that the primary endpoints likely included
  assessments of pain, inflammation, and overall patient status.[1] However, the specific
  parameters measured are not detailed in the abstract.
- Pharmacokinetic Analysis: Plasma levels of both drugs were measured, but no consistent correlation between plasma concentrations and efficacy was found.[1]

## Mandatory Visualization Mechanism of Action

The primary mechanism of action for both **Feprazone** and Indomethacin involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins that mediate inflammation, pain, and fever.





Click to download full resolution via product page

Caption: Comparative mechanism of action of Feprazone and Indomethacin.

## Experimental Workflow of the 1976 Haslock et al. Study

The following diagram illustrates the workflow of the comparative clinical trial.





Click to download full resolution via product page

Caption: Double-blind, cross-over experimental design.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Some studies of feprazone PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indomethacin StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-head comparison of Feprazone and Indomethacin in rheumatoid arthritis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672599#head-to-head-comparison-of-feprazone-and-indomethacin-in-rheumatoid-arthritis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com